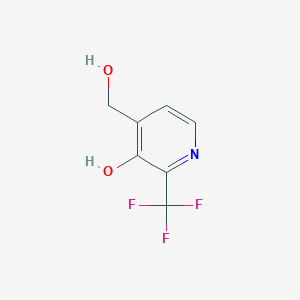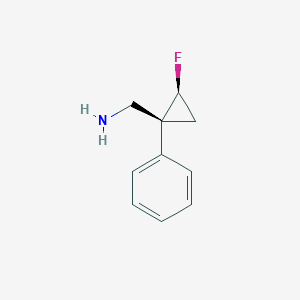
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Il semble que les applications spécifiques du cis-N-(2-aminocyclohexyl)-4-fluorobenzamide soient principalement documentées dans le contexte de la recherche médicale, en particulier pour son utilisation potentielle comme anticonvulsivant. Voici une section détaillée sur cette application :
Application médicale : Anticonvulsivant
This compound : a été identifié comme un composé possédant des propriétés anticonvulsivantes potentielles. Cette application est importante dans le traitement et la prévention des crises du système nerveux central (SNC). L’efficacité du composé à cet égard a été suffisamment reconnue pour être brevetée, ce qui indique son potentiel dans la recherche médicale et son utilisation thérapeutique potentielle .
Mécanisme D'action
Target of Action
It’s structurally similar compound, cis-n-boc-1,2-cyclohexanediamine, is known .
Mode of Action
It is suggested that it may play a role in preventing or treating central nervous system (cns) seizures .
Result of Action
It is suggested that it may have a role in preventing or treating cns seizures .
Analyse Biochimique
Biochemical Properties
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it binds to certain ion channels, modulating their activity and influencing cellular excitability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and potential anticonvulsant effects . Furthermore, it has been observed to modulate the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it interacts with ion channels, modulating their activity and influencing cellular excitability . These interactions lead to changes in gene expression, particularly those involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that it can lead to sustained changes in neuronal function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have anticonvulsant effects without significant toxicity . At higher doses, it can lead to adverse effects, including sedation and motor impairment . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . The compound can influence metabolic flux and metabolite levels, particularly those involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in the central nervous system, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the synaptic cleft, where it interacts with GABA receptors and ion channels . Post-translational modifications and targeting signals direct it to specific compartments within neurons, enhancing its efficacy .
Propriétés
IUPAC Name |
N-[(1R,2S)-2-aminocyclohexyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h5-8,11-12H,1-4,15H2,(H,16,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVUMMVGKYPBP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















